3-Fluoro-4-(4-piperidyl)benzoic Acid
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Overview
Description
3-fluoro-4-(piperidin-4-yl)benzoic acid is a chemical compound that features a benzoic acid core substituted with a fluorine atom and a piperidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both the fluorine atom and the piperidine ring imparts unique chemical properties that can be exploited for various scientific and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-(piperidin-4-yl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzoic acid and piperidine.
Reaction Conditions: The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol.
Catalysts: Catalysts like palladium on carbon (Pd/C) may be used to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 3-fluoro-4-(piperidin-4-yl)benzoic acid may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Systems: Employing continuous flow systems to enhance reaction efficiency and yield.
Automated Purification: Using automated purification systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-4-(piperidin-4-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or amines.
Substitution: Results in the formation of various substituted benzoic acids.
Scientific Research Applications
3-fluoro-4-(piperidin-4-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-fluoro-4-(piperidin-4-yl)benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their function.
Pathways Involved: It can modulate biochemical pathways related to cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
4-fluorobenzoic acid: Shares the benzoic acid core but lacks the piperidine ring.
3-fluoro-4-nitrobenzoic acid: Contains a nitro group instead of the piperidine ring.
4-(piperidin-4-yl)benzoic acid: Lacks the fluorine atom.
Uniqueness
3-fluoro-4-(piperidin-4-yl)benzoic acid is unique due to the combination of the fluorine atom and the piperidine ring, which imparts distinct chemical and biological properties. This combination can enhance the compound’s reactivity, stability, and potential biological activities compared to its analogs.
Properties
Molecular Formula |
C12H14FNO2 |
---|---|
Molecular Weight |
223.24 g/mol |
IUPAC Name |
3-fluoro-4-piperidin-4-ylbenzoic acid |
InChI |
InChI=1S/C12H14FNO2/c13-11-7-9(12(15)16)1-2-10(11)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2,(H,15,16) |
InChI Key |
WFXYJPLYUCVUOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=C(C=C(C=C2)C(=O)O)F |
Origin of Product |
United States |
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